molecular formula C10H12N4O3 B2674950 2-azido-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1325304-00-4

2-azido-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2674950
CAS No.: 1325304-00-4
M. Wt: 236.231
InChI Key: PRBGMOOFMKQZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-azido-N-(3,5-dimethoxyphenyl)acetamide typically involves the reaction of 3,5-dimethoxyaniline with chloroacetyl chloride to form N-(3,5-dimethoxyphenyl)chloroacetamide. This intermediate is then reacted with sodium azide to yield the final product . The reaction conditions usually involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

2-azido-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include sodium azide, chloroacetyl chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-azido-N-(3,5-dimethoxyphenyl)acetamide is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions, modifications, and functions. The compound’s azido group allows it to participate in click chemistry reactions, facilitating the labeling and detection of proteins in complex biological samples. This makes it valuable in various fields, including chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 2-azido-N-(3,5-dimethoxyphenyl)acetamide involves its azido group, which can undergo click chemistry reactions with alkyne-containing molecules. This reaction forms a stable triazole linkage, enabling the compound to label and detect target proteins. The molecular targets and pathways involved depend on the specific proteins and biological systems being studied.

Comparison with Similar Compounds

Similar compounds to 2-azido-N-(3,5-dimethoxyphenyl)acetamide include other azido-containing compounds used in proteomics and click chemistry. Some examples are:

  • 2-azido-N-(4-methoxyphenyl)acetamide
  • 2-azido-N-(3,4-dimethoxyphenyl)acetamide
  • 2-azido-N-(2,5-dimethoxyphenyl)acetamide

These compounds share similar chemical properties and applications but differ in their specific substituents on the phenyl ring, which can influence their reactivity and suitability for particular research applications.

Properties

IUPAC Name

2-azido-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-16-8-3-7(4-9(5-8)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBGMOOFMKQZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN=[N+]=[N-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.